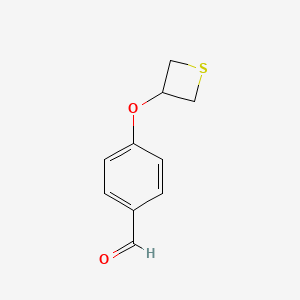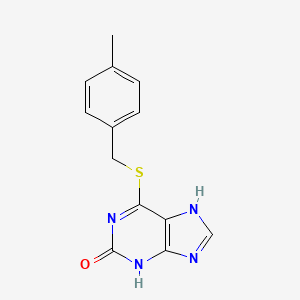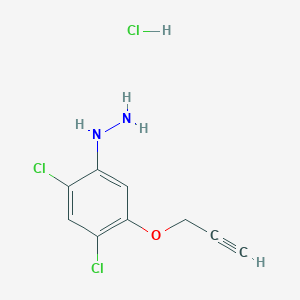
4-(Thietan-3-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thietan-3-yloxy)benzaldehyde is a chemical compound characterized by the presence of a thietane ring attached to a benzaldehyde moiety. Thietanes are four-membered sulfur-containing heterocycles, which are significant in various chemical and pharmaceutical applications due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thietan-3-yloxy)benzaldehyde typically involves the formation of the thietane ring followed by its attachment to the benzaldehyde group. One common method includes the nucleophilic substitution reaction where a 3-haloalkyl thioether reacts with a benzaldehyde derivative under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic substitution reactions, often facilitated by catalysts to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Thietan-3-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the thietane ring under basic conditions.
Major Products:
Oxidation: 4-(Thietan-3-yloxy)benzoic acid.
Reduction: 4-(Thietan-3-yloxy)benzyl alcohol.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Thietan-3-yloxy)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Thietan-3-yloxy)benzaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thietane ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Thietan-3-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a triazole ring instead of a thietane ring.
Benzaldehyde derivatives containing 1,3,4-thiadiazole: Different heterocyclic ring structure.
Uniqueness: 4-(Thietan-3-yloxy)benzaldehyde is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and potential biological activity compared to other benzaldehyde derivatives .
Eigenschaften
CAS-Nummer |
647033-02-1 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
4-(thietan-3-yloxy)benzaldehyde |
InChI |
InChI=1S/C10H10O2S/c11-5-8-1-3-9(4-2-8)12-10-6-13-7-10/h1-5,10H,6-7H2 |
InChI-Schlüssel |
PCMONHNUJSIDBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)


![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)

![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)

![[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B12583181.png)


